molecular formula C7H13NO4 B016115 4-Dimethyl-L-glutamic Acid CAS No. 151139-88-7

4-Dimethyl-L-glutamic Acid

Cat. No. B016115
M. Wt: 175.18 g/mol
InChI Key: HDVPVAJBJJYYBO-BYPYZUCNSA-N
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Description

4-Dimethyl-L-glutamic Acid is a product used for proteomics research . It has a molecular formula of C7H13NO4 and a molecular weight of 175.18 .


Synthesis Analysis

The synthesis of 4-Dimethyl-L-glutamic Acid involves a mild reductive alkylation with Pd/C . A study also mentioned a synthesis method involving the reaction of L-glutamic acid with methanol in the presence of p-toluenesulfonic acid .


Molecular Structure Analysis

The molecular structure of 4-Dimethyl-L-glutamic Acid contains 24 bonds in total, including 11 non-H bonds, 2 multiple bonds, 4 rotatable bonds, 2 double bonds, 2 aliphatic carboxylic acids, 1 aliphatic primary amine, and 2 hydroxyl groups .


Chemical Reactions Analysis

4-Dimethyl-L-glutamic Acid can be analyzed using High-Performance Liquid Chromatography (HPLC) technology . It is also involved in reductive deamination reactions .


Physical And Chemical Properties Analysis

4-Dimethyl-L-glutamic Acid has a melting point of 165-167°C . It is slightly soluble in water . Its density is 1.275g/cm3, and it has a boiling point of 329.896ºC at 760 mmHg .

Scientific Research Applications

  • Synthesis of Precursors for Glutamic Acid Analogues : A study by Hélaine and Bolte (1999) details the successful synthesis of (4S)- and (4R)-4-methyl-2-oxoglutaric acid, which are precursors to glutamic acid analogues. These compounds provide valuable tools for characterizing central nervous system glutamate receptors (Hélaine & Bolte, 1999).

  • Neuroexcitatory Properties : Research by Receveur, Roumestant, and Viallefont (1995) found that 4-methylene glutamic acid acts as a potent neuroexcitatory amino acid on glutamate metabotropic receptors, similar in potency to L-Glu in producing intercellular potentials (Receveur, Roumestant, & Viallefont, 1995).

  • Applications in Energy Storage : Liang et al. (2013) demonstrated that L-glutamic acid improves the thermal stability and electrochemical performance of all-vanadium redox flow batteries, suggesting its potential in energy storage solutions (Liang et al., 2013).

  • Insulinotropic Action in Diabetes Treatment : A study by Sener et al. (1994) revealed that glutamic acid dimethyl ester (GME) can stimulate insulin release in non-insulin-dependent diabetes models, potentially offering a new approach to diabetes treatment (Sener et al., 1994).

  • Synthesis of Optically Pure Derivatives : Hélaine et al. (2001) developed a method for synthesizing optically pure 4,4-dimethyl-L-glutamic acid and other derivatives using glutamic oxalacetic transaminase (GOT), contributing to the field of stereochemistry (Hélaine et al., 2001).

  • Role in Central Nervous System : Michaelis (1998) discussed the complex role of L-glutamate receptors in neuronal growth, differentiation, survival, and their molecular structures in excitotoxicity, oxidative stress, and aging (Michaelis, 1998).

  • Biomedical Applications of Polymers : Sanda, Fujiyama, and Endo (2001) explored the chemical synthesis of poly-?-glutamic acid methyl ester through polycondensation, providing polymers with potential biomedical applications (Sanda, Fujiyama, & Endo, 2001).

  • Potentiation of Insulinotropic Action : Cancelas et al. (2001) found that DMG enhances the insulinotropic action of GLP-1 in fed anaesthetized rats, indicating potential for diabetes treatment (Cancelas et al., 2001).

Safety And Hazards

The safety data sheet suggests avoiding contact with skin, eyes, or clothing, and avoiding ingestion and inhalation . If exposure limits are exceeded, irritation or other symptoms may be experienced, and a full-face respirator may be required .

Future Directions

4-Dimethyl-L-glutamic Acid is used for proteomics research , and its role in neurotoxicity and neurodegeneration has been discussed . Further clinical and epidemiological studies are required to assess the potential neuronal harm arising from excessive intake of exogenous L-Glu .

properties

IUPAC Name

(4S)-4-amino-2,2-dimethylpentanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO4/c1-7(2,6(11)12)3-4(8)5(9)10/h4H,3,8H2,1-2H3,(H,9,10)(H,11,12)/t4-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDVPVAJBJJYYBO-BYPYZUCNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CC(C(=O)O)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C[C@@H](C(=O)O)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30432794
Record name 4-Dimethyl-L-glutamic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30432794
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Dimethyl-L-glutamic Acid

CAS RN

151139-88-7
Record name 4-Dimethyl-L-glutamic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30432794
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
V Hélaine, J Rossi, T Gefflaut, S Alaux… - Advanced Synthesis & …, 2001 - Wiley Online Library
The syntheses of optically pure 4,4‐dimethyl‐L‐glutamic acid as well as (2S,4R)‐ and (2S,4S)‐4‐hydroxy‐4‐methylglutamic acids have been achieved by transamination of the …
C Bolz, NC Bach, H Meyer, G Müller… - Biological …, 2017 - degruyter.com
Helicobacter pylori infects the stomach of 50% of the population worldwide, thus causing chronic gastritis. Although this infection can be cured by antibiotic treatment, therapeutic …

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